

6-Bromo-4-chloroquinazoline: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-(Bromomethyl)-4-chloroquinazoline

Cat. No.: B122212

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For researchers, scientists, and drug development professionals, 6-bromo-4-chloroquinazoline stands as a pivotal heterocyclic building block in the synthesis of pharmacologically active molecules. Its unique substitution pattern, featuring a bromine atom at the 6-position and a chlorine atom at the 4-position, offers strategic advantages for the construction of diverse molecular architectures, particularly in the realm of oncology.

This technical guide provides an in-depth review of the synthesis, chemical properties, and significant applications of 6-bromo-4-chloroquinazoline, with a focus on its role in the development of targeted cancer therapeutics. The information presented herein is curated from peer-reviewed literature and patents to support ongoing research and development efforts.

Physicochemical Properties

6-Bromo-4-chloroquinazoline is a solid compound with the molecular formula $C_8H_4BrClN_2$ and a molecular weight of 243.49 g/mol ^{[1][2]}. It is characterized by its reactive chloro and bromo substituents, which serve as versatile handles for a variety of chemical transformations.

Property	Value	Reference
Molecular Formula	C ₈ H ₄ BrClN ₂	[2]
Molecular Weight	243.49 g/mol	[1][2]
IUPAC Name	6-bromo-4-chloroquinazoline	[1]
SMILES	<chem>C1=CC2=C(C=C1Br)C(=NC=N2)Cl</chem>	[1]
InChIKey	JFJNDMNYNLFLJ-UHFFFAOYSA-N	[1]
Physical Form	Solid	
Storage	-20°C, sealed storage, away from moisture	[2]

Synthesis of 6-Bromo-4-chloroquinazoline

The synthesis of 6-bromo-4-chloroquinazoline typically originates from 5-bromoanthranilic acid. A common synthetic pathway involves the cyclization of 5-bromoanthranilic acid to form a quinazolinone intermediate, followed by chlorination.

A prevalent method for synthesizing 6-bromo-2-substituted-4(3H)-quinazolinones involves the reaction of 5-bromoanthranilic acid with an acyl chloride or anhydride to yield a 6-bromo-2-substituted-3,1-benzoxazin-4-one intermediate.[3] This intermediate is subsequently reacted with an amine or other nucleophiles to form the quinazolinone ring.[3]

Experimental Protocol: Synthesis of 6-Bromo-4-chloro-2-phenylquinazoline[4]

A notable synthesis of a related derivative, 6-bromo-4-chloro-2-phenylquinazoline, involves a multi-step process starting from anthranilamide.

Step 1: Bromination of Anthranilamide

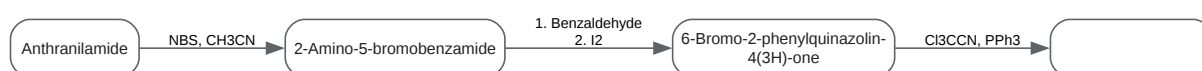
- Anthranilamide is brominated using N-bromosuccinimide (NBS) in acetonitrile at room temperature to yield 2-amino-5-bromobenzamide.[4]

Step 2: Cyclocondensation and Dehydrogenation

- The resulting 2-amino-5-bromobenzamide undergoes cyclocondensation with benzaldehyde, followed by dehydrogenation promoted by iodine, to afford 6-bromo-2-phenylquinazolin-4(3H)-one.[4]

Step 3: Chlorination

- The quinazolin-4(3H)-one is then chlorinated using a combination of trichloroacetonitrile (Cl_3CCN) and triphenylphosphine (PPh_3) to yield 6-bromo-4-chloro-2-phenylquinazoline.[4]



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Caption: Synthetic pathway for 6-bromo-4-chloro-2-phenylquinazoline.

Key Reactions and Applications in Medicinal Chemistry

The 4-chloro substituent of 6-bromo-4-chloroquinazoline is highly susceptible to nucleophilic aromatic substitution ($\text{S}_\text{N}\text{Ar}$), making it an excellent electrophilic partner for a wide range of nucleophiles, particularly amines. This reactivity is the cornerstone of its application in medicinal chemistry.

N-Arylation and the Synthesis of 4-Anilinoquinazolines

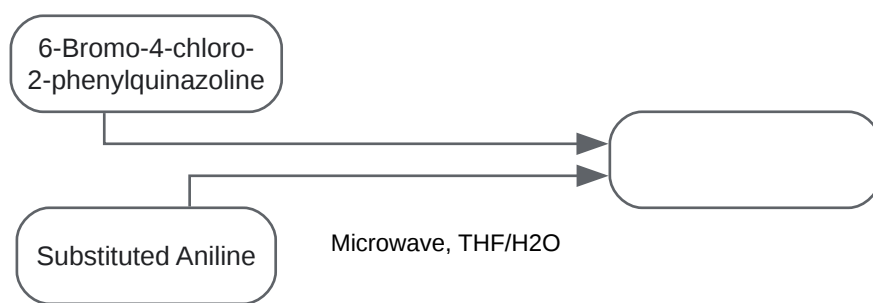
A significant application of 6-bromo-4-chloroquinazoline and its derivatives is the synthesis of 4-anilinoquinazolines. These compounds are a well-established class of anticancer agents, with several approved drugs, such as gefitinib and erlotinib, targeting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[4] The presence of a halogen at the 6-position of the quinazoline ring has been associated with enhanced antiproliferative activity.

[4]

Microwave-mediated N-arylation of 4-chloroquinazolines with various anilines provides a rapid and efficient route to a library of 4-anilinoquinazoline derivatives.[4]

Experimental Protocol: Microwave-Assisted N-Arylation of 6-Bromo-4-chloro-2-phenylquinazoline[4]

- A mixture of 6-bromo-4-chloro-2-phenylquinazoline and a substituted aniline in a solvent system like THF/H₂O is subjected to microwave irradiation.
- The reaction typically proceeds to completion within minutes, affording the desired 4-anilinoquinazoline in good to excellent yields.[4]



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Caption: N-Arylation of 6-bromo-4-chloro-2-phenylquinazoline.

Biological Activity of 6-Bromo-4-chloroquinazoline Derivatives

Derivatives of 6-bromo-4-chloroquinazoline have demonstrated significant potential as anticancer agents. The 4-anilinoquinazoline scaffold is a known inhibitor of EGFR, a key target in cancer therapy.[3]

A study on novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines, synthesized from 6-bromo-4-chloro-2-phenylquinazoline, revealed promising antiproliferative properties against various cancer cell lines.[4]

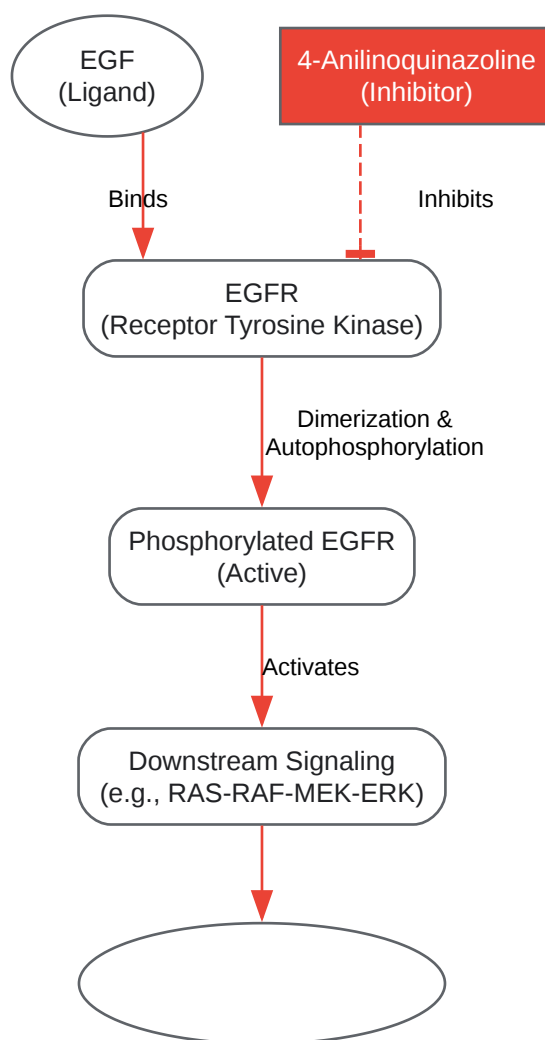
Compound	Cell Line	IC ₅₀ (μM)	Reference
10b (a 4-anilinoquinazoline derivative)	HCT-116 (Colon Cancer)	2.8	[4]
10b (a 4-anilinoquinazoline derivative)	T98G (Glioblastoma)	2.0	[4]

These findings underscore the importance of the 6-bromo-4-chloroquinazoline scaffold in the design of new and effective anticancer agents.

Signaling Pathways

The primary mechanism of action for many anticancer drugs derived from the 4-anilinoquinazoline scaffold is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[\[3\]](#) EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a common feature in many cancers.

4-Anilinoquinazoline derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling.



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Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazolines.

Conclusion

6-Bromo-4-chloroquinazoline is a highly valuable and versatile intermediate in medicinal chemistry. Its strategic placement of reactive halogen atoms facilitates the synthesis of a wide array of derivatives, most notably the 4-anilinoquinazolines, which have shown significant promise as anticancer agents through the inhibition of key signaling pathways like EGFR. The continued exploration of the chemistry and biological activity of 6-bromo-4-chloroquinazoline derivatives holds great potential for the discovery of novel therapeutics to address unmet medical needs, particularly in the field of oncology.

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